molecular formula C29H52O3 B14795629 Sitostane-3beta,5alpha,6beta-triol; Sitostanetriol

Sitostane-3beta,5alpha,6beta-triol; Sitostanetriol

Cat. No.: B14795629
M. Wt: 448.7 g/mol
InChI Key: VGSSUFQMXBFFTM-XZDGJWCOSA-N
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Description

Cholestane-3beta,5alpha,6beta-triol (hereafter referred to as Triol) is an oxysterol derived from cholesterol oxidation. It is implicated in diverse biological processes, including eryptosis (programmed erythrocyte death), vascular calcification, and cancer progression. Triol is generated through enzymatic or non-enzymatic oxidation of cholesterol, often under oxidative stress conditions . Its presence in atherosclerotic plaques, fecal metabolites, and pathological tissues underscores its role in disease mechanisms . Notably, Triol exhibits context-dependent effects, acting as a cytotoxic agent in vascular and erythrocyte systems while suppressing cancer cell proliferation in prostate cancer models .

Properties

Molecular Formula

C29H52O3

Molecular Weight

448.7 g/mol

IUPAC Name

(5R,10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol

InChI

InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19?,20?,21?,22?,23?,24?,25?,26?,27-,28-,29+/m1/s1

InChI Key

VGSSUFQMXBFFTM-XZDGJWCOSA-N

Isomeric SMILES

CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC([C@@]4([C@@]3(CCC(C4)O)C)O)O)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Sitostanetriol, being a steroid with multiple hydroxyl groups, can undergo various chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Stigmastane-3beta,5alpha,6beta-triol, also known as Sitostanetriol, is a stigmastane derivative with hydroxy groups at the 3, 5, and 6 positions . Research has identified it in plants such as Breynia fruticosa and Machilus zuihoensis, as well as in Apis mellifera (honey bees) .

Scientific Research Applications

  • Metabolic Research: Stigmastane-3beta,5alpha,6beta-triol functions as both a metabolite and a plant metabolite . A study on hamsters showed that the amount of sitostanetriol increased in group B compared to group A, supporting the hypothesis that sitostanetriol originates from dietary sources and may be metabolized slowly .
  • Bone Formation Research: Studies suggest that cholestane-3beta,5alpha,6beta-triol (Triol) can inhibit osteoblastic differentiation and promote apoptosis of marrow stromal cells (MSCs) . Specifically, Triol was shown to inhibit alkaline phosphatase activity, osteocalcin secretion, and matrix mineralization, which are indicators of MSC osteoblastic differentiation . Additionally, Triol promoted MSCs apoptosis, characterized by condensed or fragmented nuclei .
    • Triol induces increases of intracellular Ca2+ and Ca2+-dependent reactive oxygen species generation in MSCs, influencing apoptosis but not osteoblastic differentiation . These findings suggest that Triol may contribute to decreased bone formation, offering insights into common factors underlying atherosclerosis and osteoporosis .

Data Table: Effects of Cholestane-3beta,5alpha,6beta-triol (Triol) on Marrow Stromal Cells (MSCs)

EffectMechanism
Inhibition of Osteoblast DifferentiationInhibition of alkaline phosphatase activity, osteocalcin secretion, and matrix mineralization
Promotion of ApoptosisInduction of condensed or fragmented nuclei
Intracellular ChangesIncreases of intracellular Ca2+ and Ca2+-dependent reactive oxygen species generation

Natural Product Likelihood

Mechanism of Action

The exact mechanism of action of Sitostanetriol is not well-documented. as a steroid, it is likely to interact with steroid receptors and influence various cellular pathways. Steroids typically exert their effects by binding to specific receptors, leading to changes in gene expression and modulation of cellular functions. The molecular targets and pathways involved would depend on the specific biological context in which Sitostanetriol is studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

Triol shares structural similarities with other oxysterols but differs in hydroxylation patterns and biological activity. Key analogs include:

Compound Structural Features Source/Occurrence Key Biological Effects References
Triol 3β,5α,6β-hydroxycholestane Cholesterol auto-oxidation Eryptosis, vascular calcification, prostate cancer suppression, ROS generation
7-Ketocholesterol (7-KC) 7-keto group on cholesterol backbone Cholesterol oxidation Eryptosis, osteoblast apoptosis, NADPH oxidase activation, oxidative stress
25-Hydroxycholesterol 25-hydroxyl group on cholesterol side chain Enzymatic oxidation (CH25H) Immune modulation, antiviral activity, cytotoxicity in vascular cells
Cholestane-3β,5α-diol-6-one 3β,5α-diol with 6-keto group Triol metabolite in rat models Neutral fecal metabolite, less cytotoxic than Triol

Functional Comparisons

Eryptosis Induction
  • Triol: Activates RBC-NOS (nitric oxide synthase), leading to NO-dependent ROS production and phosphatidylserine externalization .
  • 7-KC: Primarily activates RBC-NADPH oxidase (NOX), generating superoxide radicals .
  • Shared Mechanism : Both induce eryptosis via ROS, but divergent enzyme targeting explains differences in kinetics and inhibitor sensitivity .
Vascular and Bone Homeostasis
  • Triol : Promotes vascular smooth muscle cell (VSMC) calcification by enhancing ALP activity, apoptosis, and ROS . In bone, it inhibits osteoblastic differentiation and induces marrow stromal cell apoptosis .
  • 7-KC : Inhibits osteogenic differentiation in MC3T3-E1 cells via oxidative stress and mitochondrial dysfunction .
  • 25-Hydroxycholesterol : Induces VSMC cytotoxicity at lower concentrations than Triol .
Cancer Modulation
  • Triol : Suppresses prostate cancer cell proliferation and metastasis by downregulating MAPK signaling and ROS elevation .
  • Other Oxysterols : 27-Hydroxycholesterol promotes breast cancer progression via estrogen receptor activation, contrasting Triol’s anti-tumor role .

Key Research Findings

Dual Roles in Oxidative Stress

  • Pro-Oxidant : Triol induces ROS in erythrocytes (≥10 μM) and VSMCs (≥20 μM), driving eryptosis and calcification .
  • Antioxidant Synergy : At low doses (1–5 μM), Triol’s toxicity in erythrocytes is mitigated by Indicaxanthin, a phytochemical that scavenges ROS .

Metabolic Fate

  • In rats, Triol is metabolized into cholestane-3β,5α-diol-6-one and fatty acid esters, which are excreted in feces .

Disease Associations

  • Atherosclerosis : Triol synergizes with 7-KC in plaque formation by promoting VSMC calcification and endothelial dysfunction .
  • Osteoporosis : Triol inhibits bone marrow stromal cell differentiation, linking lipid oxidation to bone loss .

Data Tables

Table 1: Concentration-Dependent Effects of Triol

Cell Type Effect Concentration Range Outcome References
Human erythrocytes Eryptosis 10–50 μM Phosphatidylserine exposure, cell shrinkage
Rat VSMCs Calcification 20–100 μM ↑ Calcium deposition, ALP activity
Prostate cancer cells Growth inhibition 5–20 μM ↓ Proliferation, migration, invasion

Table 2: Comparative ROS Pathways in Eryptosis

Oxysterol ROS Source Key Enzyme Inhibitor Sensitivity
Triol Nitric oxide synthase RBC-NOS L-NAME (NOS inhibitor)
7-KC NADPH oxidase RBC-NOX Apocynin (NOX inhibitor)

Biological Activity

Sitostane-3beta,5alpha,6beta-triol, commonly referred to as Sitostanetriol, is a sterol compound that has garnered attention for its various biological activities. This article aims to provide a comprehensive overview of the biological effects of Sitostanetriol, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Sitostanetriol is a derivative of sitosterol, characterized by the presence of hydroxyl groups at the 3, 5, and 6 positions on the steroid nucleus. Its chemical formula is C27H46O3C_{27}H_{46}O_3, and it is classified as an oxysterol due to its structural modifications compared to cholesterol.

1. Osteoblastic Differentiation and Apoptosis

Research has demonstrated that Sitostanetriol significantly affects osteoblastic differentiation and apoptosis in mesenchymal stem cells (MSCs). A study indicated that Sitostanetriol inhibits alkaline phosphatase activity, osteocalcin secretion, and matrix mineralization in MSCs. This inhibition suggests a reduction in osteoblastic differentiation, which may contribute to decreased bone formation. Furthermore, Sitostanetriol promotes apoptosis in MSCs by increasing intracellular calcium levels and reactive oxygen species generation, leading to cell death characterized by nuclear condensation and phosphatidylserine externalization .

2. Biomarker Potential in Niemann-Pick Disease

Sitostanetriol has been identified as a potential biomarker for Niemann-Pick type C (NPC) disease, a neurodegenerative disorder characterized by lysosomal accumulation of unesterified cholesterol. Studies have shown elevated levels of Sitostanetriol in NPC patients compared to controls. The sensitivity and specificity of Sitostanetriol as a biomarker make it valuable for diagnosing NPC and monitoring disease progression .

Therapeutic Applications

The biological activities of Sitostanetriol suggest several therapeutic applications:

  • Bone Health : Due to its role in inhibiting osteoblastic differentiation and promoting apoptosis in MSCs, Sitostanetriol may be investigated for its potential effects on osteoporosis treatment strategies.
  • Neurodegenerative Diseases : The identification of Sitostanetriol as a biomarker for NPC opens avenues for its use in diagnostic tests and therapeutic monitoring.
  • Cardiovascular Health : Given its relationship with atherogenic processes, further research could explore the role of Sitostanetriol in cardiovascular diseases.

Case Study 1: Osteoblastic Activity Inhibition

In a controlled laboratory setting, rat bone marrow-derived MSCs were treated with varying concentrations of Sitostanetriol. Results showed a dose-dependent inhibition of osteoblastic markers such as alkaline phosphatase and osteocalcin. Additionally, increased apoptosis was observed at higher concentrations of Sitostanetriol. These findings support the hypothesis that Sitostanetriol negatively influences bone formation processes .

Case Study 2: Niemann-Pick Disease Biomarker Analysis

A clinical study involving 122 patients assessed the levels of Sitostanetriol alongside other biomarkers in diagnosing NPC. Plasma samples indicated that while other diseases exhibited elevated levels of 7-ketocholesterol (7-KC), only NPC patients consistently showed high levels of Sitostanetriol. This specificity underscores its potential utility in clinical diagnostics for NPC .

Summary Table of Biological Activities

Biological Activity Effect Mechanism
Osteoblastic DifferentiationInhibitionDecreased alkaline phosphatase activity
Apoptosis in MSCsPromotionIncreased intracellular Ca2+ and reactive oxygen species
Biomarker for NPCElevated levels in NPC patientsSpecific accumulation linked to lysosomal dysfunction

Preparation Methods

Autoxidation of Sitosterol

Sitostanetriol is primarily synthesized through the autoxidation of sitosterol, a process involving free radical-mediated oxidation. The reaction initiates at the C-7 position of sitosterol, forming 7-hydroperoxides that subsequently degrade into triol derivatives.

Procedure :

  • Substrate preparation : Sitosterol (≥95% purity) is dissolved in a lipid matrix (e.g., vegetable oil) at 1–5% (w/w).
  • Oxidation conditions :
    • Temperature: 140–180°C
    • Oxygen flow rate: 0.5–2 L/min
    • Catalyst: Nickel (0.1–0.5% w/w)
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC tracks the conversion to sitostanetriol, typically achieving 8–12% yield after 6–8 hours.

Key parameters :

Factor Optimal Range Impact on Yield
Temperature 160°C Maximizes C-5/C-6 hydroxylation
Oxygen concentration 1.2 L/min Balances oxidation vs. degradation
Catalyst type Nickel Reduces side reactions at C-20/C-24

Enzymatic Hydroxylation

Biocatalytic methods using cytochrome P450 enzymes enable site-specific hydroxylation:

Aspergillus niger CYP450 system :

  • Converts sitosterol to sitostanetriol via sequential C-5 and C-6 hydroxylation.
  • Reaction medium: Phosphate buffer (pH 7.4) with NADPH regeneration system.
  • Yield: 15–18% after 72 hours at 30°C.

Advantages :

  • Higher regioselectivity compared to chemical oxidation
  • Reduced formation of 7-keto derivatives (<2%)

Extraction and Purification from Natural Sources

Plant Material Processing

Sitostanetriol occurs naturally in Breynia fruticosa roots and Machilus zuihoensis bark at 0.02–0.05% dry weight.

Extraction protocol :

  • Solvent extraction :
    • Raw material: Ground plant tissue (40–60 mesh)
    • Solvent system: Chloroform:methanol (2:1 v/v)
    • Extraction time: 24 hours under reflux
  • Saponification :
    • 2M KOH in 90% ethanol, 60°C for 4 hours
    • Removes fatty acid esters and triglycerides
  • Chromatographic purification :
    • Silica gel column (200–300 mesh)
    • Eluent: Hexane:ethyl acetate (gradient from 5:1 to 1:2)
    • Final purity: ≥98% by HPLC

Pharmaceutical Formulation Strategies

Mixed Micelle Systems

To enhance aqueous solubility (native solubility: 0.03 mg/mL), sitostanetriol is formulated as mixed micelles using bile salts and phospholipids.

Optimal composition :

Component Ratio (w/w) Function
Sitostanetriol 1 Active ingredient
Soybean lecithin 1–15 Micelle stabilization
Sodium glycocholate 1.5–45 Solubility enhancement

Preparation steps :

  • Dissolve sodium glycocholate in ethanol (20 mg/mL)
  • Add lecithin and stir at 50°C until clear solution forms
  • Incorporate sitostanetriol and sonicate (40 kHz, 30 min)
  • Remove solvent via rotary evaporation (50°C, 200 mbar)
  • Reconstitute in water for injection, filter (0.22 μm)

Resulting micelle properties :

  • Particle size: 10–100 nm (PDI <0.2)
  • Zeta potential: -25 to -35 mV
  • Sterile filtration compatibility: Yes

Crystalline Form Optimization

Crystallization techniques improve stability for solid dosage forms:

Solvent-antisolvent method :

  • Dissolve sitostanetriol in acetone (50 mg/mL at 60°C)
  • Add water (anti-solvent) at 2:1 (v/v) ratio
  • Cool to 4°C at 0.5°C/min
  • Collect crystals via vacuum filtration

Crystalline form characteristics :

Property Form A Form B
Melting point 218°C 205°C
XRD 2θ peaks 8.4°, 12.7°, 17.3° 7.9°, 11.2°, 15.8°
Hygroscopicity <0.5% @ 75% RH 1.2% @ 75% RH

Analytical Characterization

Structural Verification

Spectroscopic data :

  • ¹H NMR (CDCl₃): δ 3.52 (m, H-3β), 3.89 (dd, J=4.8 Hz, H-5α), 4.12 (t, J=3.1 Hz, H-6β)
  • IR (KBr): 3420 cm⁻¹ (O-H), 1055 cm⁻¹ (C-O)
  • HRMS : m/z 448.3916 [M+H]⁺ (calc. 448.3917)

Purity Assessment

HPLC conditions :

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile:water (85:15)
  • Flow rate: 1.0 mL/min
  • Retention time: 12.3 min

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Sitostanetriol in biological or environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity in identifying oxidized sterols. Gas chromatography (GC)-MS is also effective but requires derivatization to improve volatility. For validation, spike-and-recovery experiments in representative matrices (e.g., plasma, plant tissues) should be conducted to account for matrix effects .

Q. How is Sitostanetriol synthesized in experimental settings, and what are its primary precursors?

  • Methodological Answer : Sitostanetriol is typically formed via autoxidation of β-sitosterol under thermal or oxidative stress. Experimental protocols involve heating β-sitosterol in the presence of oxygen or using oxidizing agents (e.g., m-chloroperbenzoic acid) to generate epoxides (e.g., 5α,6α- or 5β,6β-epoxysitosterol), which hydrolyze to form Sitostanetriol .

Q. What are the key challenges in distinguishing Sitostanetriol from structurally similar oxysterols?

  • Methodological Answer : Co-elution in chromatographic systems is a major issue. To resolve this, tandem MS with multiple reaction monitoring (MRM) should target unique fragmentation patterns. For example, the m/z transition specific to Sitostanetriol (e.g., 459.4 → 369.3) can differentiate it from campestanetriol or cholestanetriol .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported in vivo formation pathways of Sitostanetriol?

  • Methodological Answer : Some studies suggest non-enzymatic autoxidation in liver fractions forms Sitostanetriol , while others find no evidence of in vivo synthesis in mammals . To address this, use isotopic labeling (e.g., deuterated β-sitosterol) in controlled animal models and track metabolite conversion via LC-MS. Compare results across species (e.g., rats vs. humans) to identify enzymatic vs. non-enzymatic pathways .

Q. What statistical approaches are optimal for synthesizing heterogeneous data on Sitostanetriol’s bioactivity across studies?

  • Methodological Answer : Meta-analyses should employ random-effects models to account for between-study variability. Quantify heterogeneity using the statistic (values >50% indicate substantial heterogeneity). Stratified analyses by experimental conditions (e.g., cell type, dosage) can identify sources of inconsistency .

Q. How should experimental designs be structured to evaluate Sitostanetriol’s role in lipid peroxidation cascades?

  • Methodological Answer : Use in vitro systems (e.g., liposomes or LDL particles) with controlled oxidative environments. Measure kinetics of Sitostanetriol formation alongside other oxidation markers (e.g., malondialdehyde) using time-course experiments. Pair this with knockout cell models (e.g., CYP enzyme-deficient) to isolate enzymatic contributions .

Q. What are the limitations of current databases for systematic reviews on Sitostanetriol’s biological effects?

  • Methodological Answer : Reliance on PubMed alone risks missing non-indexed studies. Expand searches to Embase, Web of Science, and specialized repositories (e.g., LipidMAPS). Use Boolean operators (e.g., "Sitostanetriol AND oxidation NOT industrial") and document search strategies using PRISMA guidelines to ensure reproducibility .

Data Contradiction Analysis

Q. How to interpret conflicting findings on Sitostanetriol’s cytotoxicity in different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific uptake mechanisms or antioxidant defenses. Perform dose-response assays across multiple lines (e.g., HepG2, Caco-2) and normalize results to cellular viability (MTT assay) and redox status (GSH/GSSG ratios). Meta-regression can then assess covariates like incubation time or culture media .

Key Data from Evidence

CompoundFormation PathwayKey Analytical ChallengeReference
SitostanetriolAutoxidation of β-sitosterolCo-elution with campestanetriol
7-KetositosterolThermal degradationQuantification in complex matrices

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